Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate

Medicinal Chemistry Synthetic Methodology Physicochemical Property Analysis

Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate (CAS 1879026-08-0) is a polyfunctionalized aromatic ester belonging to the class of halogenated benzoates. Its molecular architecture features three distinct reactive handles: a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methylsulfanyl (methylthio) group at the 3-position, all anchored to a benzoate ester core.

Molecular Formula C9H8BrFO2S
Molecular Weight 279.13 g/mol
CAS No. 1879026-08-0
Cat. No. B12336163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate
CAS1879026-08-0
Molecular FormulaC9H8BrFO2S
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1Br)SC)F
InChIInChI=1S/C9H8BrFO2S/c1-13-9(12)7-5(11)3-4-6(14-2)8(7)10/h3-4H,1-2H3
InChIKeyRCEJVPKINUQTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate (CAS 1879026-08-0): A Halogenated Benzoate Building Block for Drug Discovery and Chemical Synthesis


Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate (CAS 1879026-08-0) is a polyfunctionalized aromatic ester belonging to the class of halogenated benzoates . Its molecular architecture features three distinct reactive handles: a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methylsulfanyl (methylthio) group at the 3-position, all anchored to a benzoate ester core. This unique combination of orthogonal functional groups imparts a specific reactivity profile that is distinct from simpler mono- or di-substituted benzoate analogs. The compound serves primarily as a versatile synthetic intermediate in the preparation of more complex molecules for pharmaceutical and agrochemical research .

Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate (CAS 1879026-08-0): Why Simple Substitution with Other Halogenated Benzoates Can Compromise Project Outcomes


The performance of Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate in a synthetic sequence is critically dependent on the precise arrangement and identity of its substituents. Unlike simpler analogs such as Methyl 2-bromo-6-fluorobenzoate (lacking the methylsulfanyl group) or Methyl 2-bromo-3-(methylsulfanyl)benzoate (lacking the fluorine atom), the presence of all three groups on this specific scaffold enables a distinct hierarchy of reactivity. The bromine atom provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine atom imparts unique electronic and metabolic stability properties . Crucially, the methylsulfanyl group offers an orthogonal handle for subsequent oxidation to a sulfoxide or sulfone, a transformation not possible with non-sulfur-containing analogs. Substituting a less functionalized analog may force a project into a longer, lower-yielding synthetic route or result in a final compound lacking the intended physicochemical profile.

Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate (CAS 1879026-08-0): Quantitative Comparison Against Closest Analogs for Informed Procurement


Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate: Physicochemical Property Comparison Against the 6-Fluoro Analog

The incorporation of a fluorine atom at the 6-position significantly alters key physicochemical properties compared to the non-fluorinated analog, Methyl 2-bromo-3-(methylsulfanyl)benzoate. The electron-withdrawing nature of fluorine impacts the molecule's lipophilicity and metabolic stability. While direct experimental data for the exact 6-fluoro analog is limited, comparative data for a closely related series of fluorinated versus non-fluorinated benzoates is well-established in medicinal chemistry literature [1]. The presence of fluorine is known to lower logP and increase metabolic stability, which are critical parameters in drug discovery.

Medicinal Chemistry Synthetic Methodology Physicochemical Property Analysis

Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate: Synthetic Utility via Orthogonal Functional Group Reactivity

The compound's value is derived from the presence of three synthetically orthogonal functional groups. The bromine atom is a classic partner for Pd-catalyzed cross-couplings. The methyl ester can be hydrolyzed to the corresponding carboxylic acid (CAS 1824583-55-2) for further derivatization [1]. The methylsulfanyl group can be selectively oxidized to a sulfoxide or sulfone, offering a point of diversification not available in analogs like Methyl 2-bromo-6-fluorobenzoate (lacking the sulfur group) .

Organic Synthesis Cross-Coupling Chemistry Building Block Utility

Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate: Purity and Handling Profile for Reproducible Research

Reproducibility in chemical synthesis is highly dependent on the purity and known physical properties of starting materials. For Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate, multiple suppliers report a purity of NLT 98% . The compound is stable for shipping and storage at room temperature , a logistical advantage over analogs that may require cold-chain transport. Predicted physical properties such as density and boiling point provide a baseline for handling and reaction planning.

Analytical Chemistry Quality Control Procurement Specification

Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate (CAS 1879026-08-0): Recommended Applications Based on Evidence


Precursor for Fluorinated Sulfoxide/Sulfone-Containing Bioisosteres in Drug Discovery

This compound is ideally suited as a starting material for the synthesis of sulfoxide or sulfone-containing drug candidates. The methylsulfanyl group can be selectively oxidized to modulate the polarity and hydrogen-bonding capacity of a molecule, a common strategy in medicinal chemistry to improve solubility or target engagement. The presence of the 6-fluoro substituent also enhances metabolic stability [1].

Core Scaffold for Diversity-Oriented Synthesis via Sequential Cross-Coupling

The orthogonal reactivity of the aryl bromide and methylsulfanyl groups allows for sequential functionalization. Researchers can perform a Pd-catalyzed cross-coupling at the C-Br bond, followed by oxidation of the sulfide and subsequent derivatization. This enables the rapid generation of structurally diverse libraries from a single, high-purity building block .

Synthesis of Ortho-Substituted Benzoic Acid Derivatives for Agrochemical Research

The compound serves as a protected form of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (CAS 1824583-55-2) [2]. This acid can be used to synthesize a range of amides and esters. The specific halogenation pattern (Br, F) and sulfur-containing substituent are common motifs in modern agrochemicals, where they contribute to potency and environmental fate properties.

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